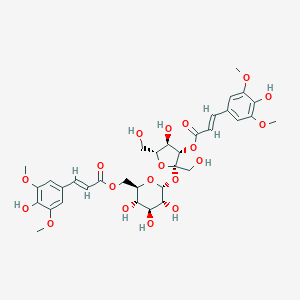![molecular formula C20H20N2O4S B236686 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. It was first discovered in 1998 and has since been investigated for its potential as a cancer treatment.
Mecanismo De Acción
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide activates the immune system by stimulating the production of cytokines, which are signaling molecules that help to regulate the immune response. It also inhibits the formation of new blood vessels in tumors, which can limit their growth and spread.
Biochemical and Physiological Effects:
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has been shown to induce a range of biochemical and physiological effects, including the activation of immune cells such as macrophages and natural killer cells, the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha, and the inhibition of angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has several advantages for lab experiments, including its ability to induce tumor cell death and activate the immune system. However, it also has limitations, such as its poor solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide, including:
1. Investigating its potential as a combination therapy with other anti-cancer drugs
2. Developing new formulations to improve its solubility and bioavailability
3. Studying its effects on other types of cancer and in preclinical models
4. Investigating its potential as an immunotherapy for cancer treatment
5. Exploring its mechanism of action in more detail to better understand its anti-tumor properties.
Métodos De Síntesis
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization with phosphorus oxychloride, and subsequent reaction with 3-methylphenol and chloroacetyl chloride.
Aplicaciones Científicas De Investigación
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has been studied for its anti-tumor properties in various cancer types, including lung, breast, and colon cancer. It has been shown to induce tumor cell death through the activation of the immune system and inhibition of tumor blood vessel formation.
Propiedades
Nombre del producto |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide |
|---|---|
Fórmula molecular |
C20H20N2O4S |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H20N2O4S/c1-13-5-4-6-15(9-13)26-11-19(23)22-20-21-16(12-27-20)14-7-8-17(24-2)18(10-14)25-3/h4-10,12H,11H2,1-3H3,(H,21,22,23) |
Clave InChI |
XEUPWFSSCWXNLG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)

